N-(furan-2-ylmethyl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

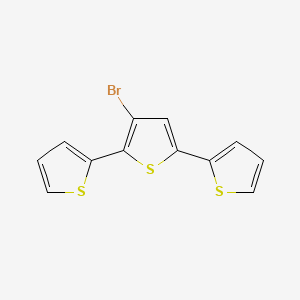

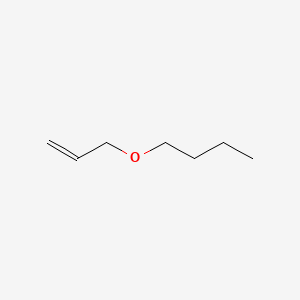

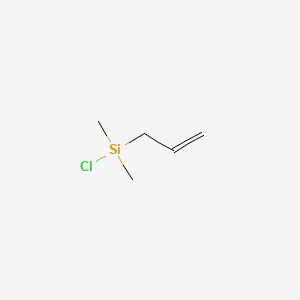

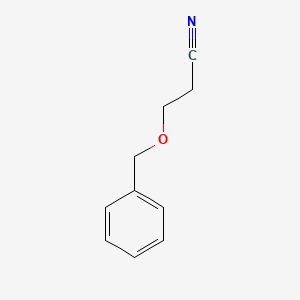

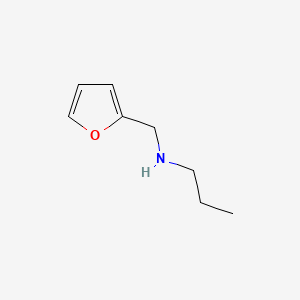

“N-(furan-2-ylmethyl)propan-1-amine” is a chemical compound with the formula C₈H₁₃NO . It is also known as N-[(Furan-2-yl)methyl]propan-1-amine .

Molecular Structure Analysis

The molecular structure of “N-(furan-2-ylmethyl)propan-1-amine” can be represented by the canonical SMILES string: CCCNCC1=CC=CO1 . The InChI representation is: InChI=1S/C8H13NO/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9H,2,5,7H2,1H3 .Chemical Reactions Analysis

“N-(furan-2-ylmethyl)propan-1-amine” has been evaluated for its inhibition properties on monoamine oxidases (MAO) A and B . The compound was found to modify the fluorescence generated in the reaction mixture .Physical And Chemical Properties Analysis

The molecular weight of “N-(furan-2-ylmethyl)propan-1-amine” is 139.1952 dalton . The compound has moderate to good absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties .Applications De Recherche Scientifique

1. Synthesis of Useful Amines from Biomass-Based Furan Compounds N-(furan-2-ylmethyl)propan-1-amine can be synthesized from biomass-based furan compounds. These amines can be transformed into valuable compounds via reductive amination or hydrogen-borrowing amination mechanisms .

Catalysts in Chemical Reactions

This compound can be used as a catalyst in chemical reactions. For example, it has been used in the amination of HDO with dimethylamine to produce N,N,N′,N′-tetramethyl-1,6-hexanediamine (TMHDA) in a fixed-bed reactor .

3. Neurochemical Profile and MAO Inhibition Properties N-(furan-2-ylmethyl)propan-1-amine has been studied for its neurochemical profile and MAO inhibition properties. It has been found to cause region-specific alterations in monoamine metabolism .

Potential Treatment for Alzheimer’s Disease

This compound has been studied for its potential use in the treatment of Alzheimer’s disease. It has been found to enhance basic synaptic transmission in the hippocampus of rats .

5. Antimicrobial, Antiviral, Antioxidant, Antitumor, Antihistaminic and Fungicides Furfural derivatives, such as N-(furan-2-ylmethyl)propan-1-amine, have potential biological activities such as antimicrobial, antiviral, antioxidant, antitumor, antihistaminic and fungicides .

6. Precursor for Production of Pharmaceutical Medicines and Natural Products Chiral heterocyclic alcohols, which can be synthesized from N-(furan-2-ylmethyl)propan-1-amine, are important precursors for the production of pharmaceutical medicines and natural products .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9H,2,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPWAQZJYMWSHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275612 |

Source

|

| Record name | N-[(Furan-2-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)propan-1-amine | |

CAS RN |

39191-12-3 |

Source

|

| Record name | N-[(Furan-2-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.